molecular formula C9H11NO3 B137017 L-4-Hydroxyphenyl-13C6-alanine CAS No. 201595-63-3

L-4-Hydroxyphenyl-13C6-alanine

Cat. No.: B137017
CAS No.: 201595-63-3
M. Wt: 187.14 g/mol
InChI Key: OUYCCCASQSFEME-HXCZJXEJSA-N
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Description

L-4-Hydroxyphenyl-13C6-alanine, also known as L-Tyrosine-(phenyl-13C6), is a labeled amino acid where the phenyl ring contains six carbon-13 isotopes. This compound is a derivative of L-tyrosine, an essential amino acid involved in protein synthesis and various metabolic pathways. The isotopic labeling with carbon-13 makes it particularly useful in research applications, including metabolic studies and protein structure analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-4-Hydroxyphenyl-13C6-alanine typically involves the use of carbon-13 labeled precursor molecules. The synthesis is complex and requires precise conditions to ensure the incorporation of the carbon-13 isotopes into the phenyl ring. The general synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound is not commonly reported due to its specialized use in research. the production would involve large-scale synthesis using similar methods as described above, with stringent quality control to ensure isotopic purity and consistency .

Chemical Reactions Analysis

Types of Reactions

L-4-Hydroxyphenyl-13C6-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-4-Hydroxyphenyl-13C6-alanine has numerous applications in scientific research:

Mechanism of Action

L-4-Hydroxyphenyl-13C6-alanine exerts its effects by participating in metabolic pathways similar to natural L-tyrosine. It is incorporated into proteins and undergoes enzymatic reactions to form neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 labeling allows for detailed tracking and analysis of these pathways using NMR spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-4-Hydroxyphenyl-13C6-alanine is unique due to its carbon-13 labeling, which allows for precise tracking in metabolic studies and detailed structural analysis using NMR spectroscopy. This isotopic labeling provides insights that are not possible with the natural forms of these amino acids .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-HXCZJXEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478520
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201595-63-3
Record name L-4-Hydroxyphenyl-13C6-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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